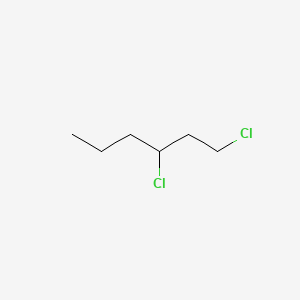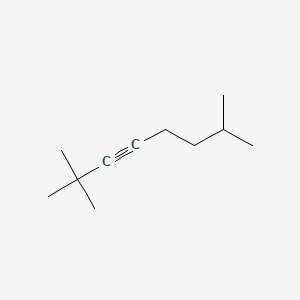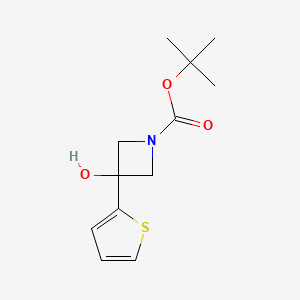
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C12H17NO3S This compound features a unique azetidine ring structure substituted with a thiophene group and a tert-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester involves the Steglich esterification . This reaction typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol. The reaction conditions are mild, making it suitable for substrates that are sensitive to harsher conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of Steglich esterification can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-phenylazetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a phenyl group instead of a thiophene ring.
3-Hydroxy-3-furylazetidine-1-carboxylic acid tert-butyl ester: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-Hydroxy-3-thiophen-2-ylazetidine-1-carboxylic acid tert-butyl ester imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with phenyl or furan rings.
Propriétés
Numéro CAS |
398489-30-0 |
|---|---|
Formule moléculaire |
C12H17NO3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-3-thiophen-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-11(2,3)16-10(14)13-7-12(15,8-13)9-5-4-6-17-9/h4-6,15H,7-8H2,1-3H3 |
Clé InChI |
RGNBREKSXRXNRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


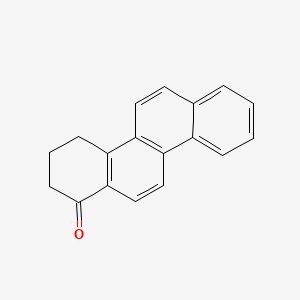
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
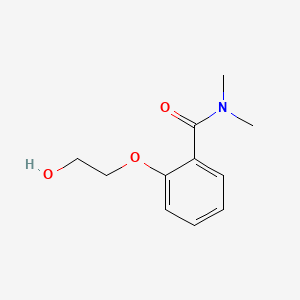
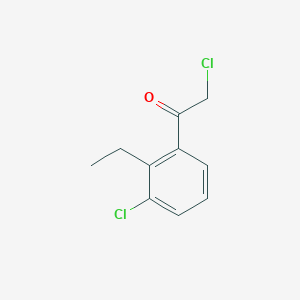
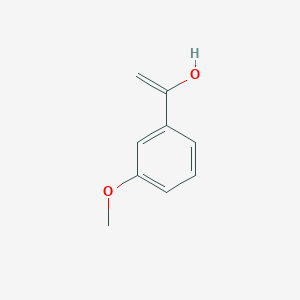
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)
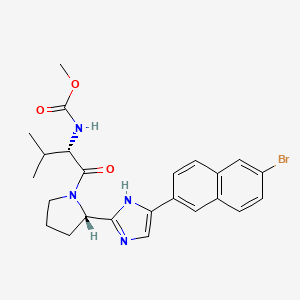

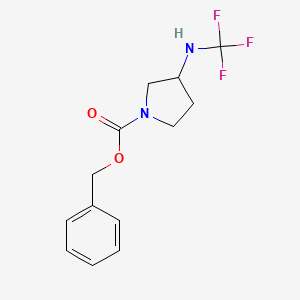
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
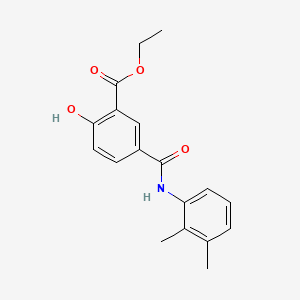
![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
